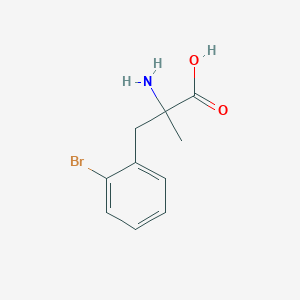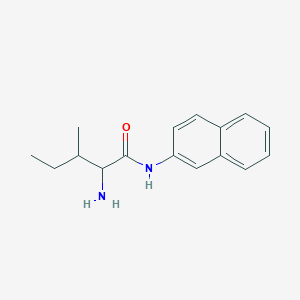
Ethanol, tin(2+) salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, tin(2+) salt (9CI), also known as tin(II) ethoxide, is an organotin compound with the molecular formula C4H10O2Sn. It is a white to off-white solid that is sensitive to air and moisture. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Ethanol, tin(2+) salt (9CI) can be synthesized through the reaction of tin(II) chloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
SnCl2+2C2H5OH→Sn(OC2H5)2+2HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of ethanol, tin(2+) salt (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions
Ethanol, tin(2+) salt (9CI) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethanol, tin(2+) salt (9CI) include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving ethanol, tin(2+) salt (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield tin(IV) ethoxide, while substitution reactions can produce various organotin compounds .
科学研究应用
Ethanol, tin(2+) salt (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active organotin compounds.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of coatings, plastics, and other materials
作用机制
The mechanism of action of ethanol, tin(2+) salt (9CI) involves its ability to coordinate with various ligands and participate in catalytic cycles. It can form complexes with organic molecules, facilitating reactions such as polymerization and cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Similar compounds to ethanol, tin(2+) salt (9CI) include:
- Tin(II) methoxide
- Tin(II) propoxide
- Tin(IV) ethoxide
Comparison
Ethanol, tin(2+) salt (9CI) is unique due to its specific reactivity and stability under anhydrous conditions. Compared to tin(II) methoxide and tin(II) propoxide, it offers different reactivity profiles and is preferred in certain catalytic applications. Tin(IV) ethoxide, on the other hand, has different oxidation states and reactivity, making it suitable for different types of reactions .
属性
分子式 |
C2H6OSn |
|---|---|
分子量 |
164.78 g/mol |
InChI |
InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3; |
InChI 键 |
PSFYVNVZQYWSRW-UHFFFAOYSA-N |
规范 SMILES |
CCO.[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


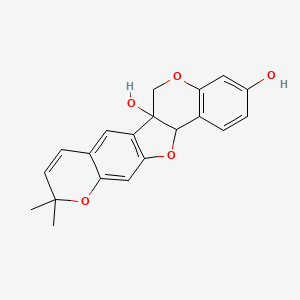
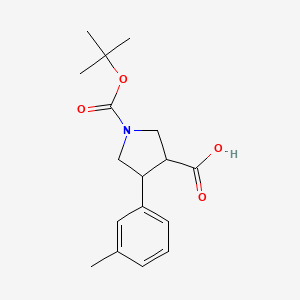
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
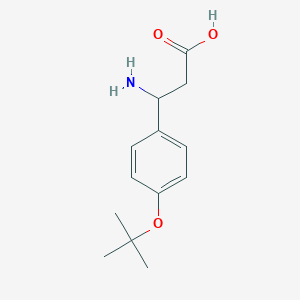



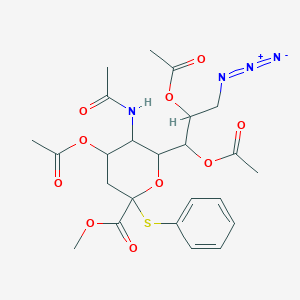
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)

